3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O5S/c1-34-21-12-17(13-22(35-2)24(21)36-3)25-30-23(37-31-25)15-38-27-29-20-7-5-4-6-19(20)26(33)32(27)14-16-8-10-18(28)11-9-16/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAAXGFNBLPUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines elements of quinazolinones and oxadiazoles, which are known for diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.4 g/mol. The structure includes a quinazolinone core linked to a thioether moiety and an oxadiazole ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 875158-99-9 |
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Methodology : The antimicrobial activity was assessed using the disc diffusion method and the minimum inhibitory concentration (MIC) determination.
- Results :
- The compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli.
- The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
These results indicate that the incorporation of the oxadiazole moiety may enhance the antimicrobial efficacy of quinazolinone derivatives .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS.
- Findings :
- The compound exhibited significant free radical scavenging activity.
- Structure-activity relationship (SAR) studies suggest that the presence of methoxy groups on the phenyl ring enhances antioxidant activity due to increased electron donation capabilities.
The antioxidant activity was quantitatively measured with an IC50 value indicating effective scavenging at lower concentrations compared to standard antioxidants .
Anticancer Activity
Quinazolinone derivatives are also explored for their anticancer properties. Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines were conducted.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- The compound displayed significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
- Mechanistic studies suggested that it induces apoptosis through caspase activation pathways.
This highlights the potential of this compound as a lead for developing new anticancer agents .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the effectiveness of various quinazolinone derivatives against MRSA strains. The results indicated that compounds similar to our target showed synergistic effects when combined with conventional antibiotics .
- Antioxidant Assessment : Another research article focused on the antioxidant activities of substituted quinazolinones, noting that compounds with specific substituents exhibited enhanced metal-chelating properties alongside free radical scavenging abilities .
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit activity against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
In vitro studies have shown that modifications in the quinazolinone structure can enhance antimicrobial potency. The presence of the oxadiazole moiety in this compound may further contribute to its bioactivity by providing additional interaction sites with microbial targets .
Anticancer Potential
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Compounds containing the quinazolinone scaffold have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structural features of 3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may enhance its efficacy against specific cancer types.
Synthesis and Characterization
The synthesis of 3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step processes that include the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether functionalities. These synthetic pathways are crucial for optimizing yield and purity while ensuring that the desired biological activities are retained .
Case Study 1: Antibacterial Evaluation
In a study evaluating various quinazolinone derivatives for antibacterial activity, it was found that certain modifications led to enhanced effectiveness against resistant bacterial strains. The incorporation of fluorinated phenyl groups was noted to improve lipophilicity and membrane penetration .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of quinazolinones revealed that compounds with similar structures to 3-(4-fluorobenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Quinazolinone vs. Triazole Derivatives Compounds like 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one () share the quinazolinone core but incorporate a 1,2,4-triazole-thione moiety. The triazole-thione group confers stronger hydrogen-bonding interactions but may reduce metabolic stability compared to the 1,2,4-oxadiazole in the target compound .
b. Oxadiazole vs. Oxazolone Analogues
The 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () replaces the oxadiazole with an oxazolone ring. Oxazolones are more electrophilic but less stable under physiological conditions, limiting their therapeutic utility compared to oxadiazoles .
Substituent Effects
a. Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl substituent is a hallmark of microtubule-targeting agents (e.g., combretastatins). In the target compound, its placement on the oxadiazole ring may enhance tubulin-binding affinity, similar to 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (), which shows IC₅₀ values < 1 µM in cancer cell lines .
b. Fluorobenzyl vs. Difluorobenzyl Groups
The 4-fluorobenzyl group in the target compound may offer improved lipophilicity compared to the 2,6-difluorobenzyl group in . Fluorine substituents generally enhance bioavailability and blood-brain barrier penetration .
Crystallographic Data
For example, 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () was resolved using SHELXL-97, confirming planarity of the trimethoxyphenyl group .
Anticancer Activity
The trimethoxyphenyl-oxadiazole motif in the target compound is structurally analogous to combretastatin derivatives (), which inhibit tubulin polymerization at nanomolar concentrations. The fluorobenzyl group may further enhance cytotoxicity by increasing cellular uptake .
Kinase Inhibition
Quinazolinones are well-known EGFR inhibitors. The target compound’s sulfur linkage and oxadiazole ring could modulate kinase selectivity, similar to pyrazolo-pyrimidine derivatives in , which exhibit kinase inhibition at IC₅₀ values of 10–100 nM .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, nitrile oxides (generated in situ from hydroxylamine and aldehydes) can react with nitriles under thermal or catalytic conditions to form the oxadiazole core. Optimized conditions include using PEG-400 as a solvent and bleaching earth clay as a catalyst at 70–80°C, as demonstrated in similar heterocyclic syntheses .
Q. Which spectroscopic techniques are critical for confirming the thioether linkage and quinazolinone core?
- Methodological Answer :
- IR Spectroscopy : The thioether (C–S–C) stretch appears at 600–700 cm⁻¹, while the carbonyl (C=O) of the quinazolinone is observed near 1680–1720 cm⁻¹ .
- NMR : The thioether’s methylene protons (–SCH₂–) resonate at δ 3.8–4.2 ppm (¹H), and the quinazolinone’s aromatic protons show distinct splitting patterns (δ 7.0–8.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as seen in structurally related triazole derivatives .
Q. What are the recommended purification methods for intermediates in the synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates intermediates. Recrystallization in ethanol or aqueous acetic acid improves purity, as demonstrated for quinazolinone analogs .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC at 0, 1, 3, 7, and 14 days. Compare peak areas to calculate half-life .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s binding affinity to biological targets?
- Methodological Answer : The trimethoxy group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinases). Docking studies (using AutoDock Vina) on analogous compounds show that methoxy groups form hydrogen bonds with active-site residues, improving binding scores by 15–20% compared to non-substituted analogs .
Q. What experimental approaches reconcile contradictory reports on the biological activity of quinazolinone derivatives?
- Methodological Answer :
- Comparative Bioassays : Test the compound alongside analogs in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to isolate substituent effects .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported activities .
Q. What strategies optimize the quinazolinone core for improved metabolic stability?
- Methodological Answer :
- Fluorine Substitution : The 4-fluorobenzyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in fluorinated triazole derivatives .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolic degradation .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
